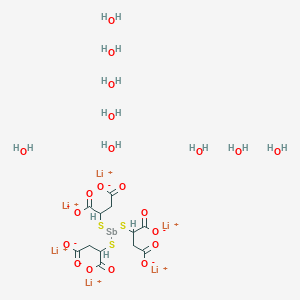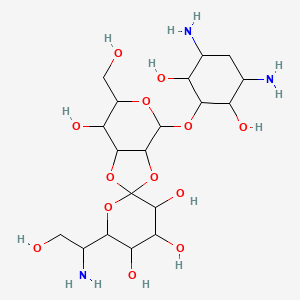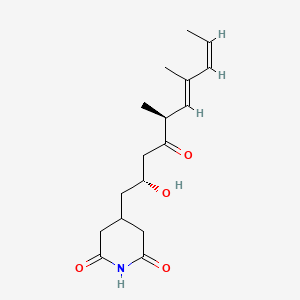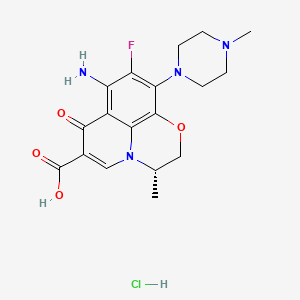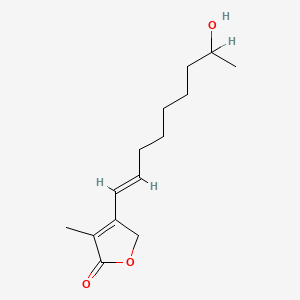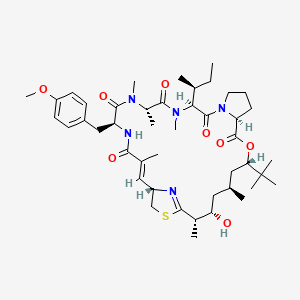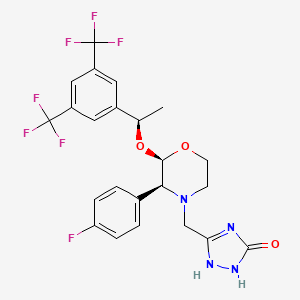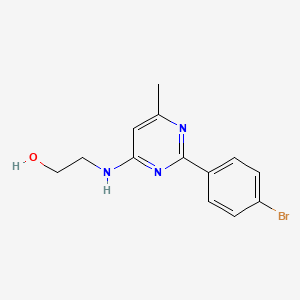
2-(2-(4-Bromophenyl)-6-methylpyrimidin-4-ylamino)ethanol
Descripción general
Descripción
AS1269574 is a potent, orally available agonist of the G-protein-coupled receptor 119 (GPR119). It has shown significant potential in stimulating the secretion of glucagon-like peptide-1 (GLP-1) and inducing glucose-dependent insulin secretion from pancreatic beta cells under high-glucose conditions. This makes it a promising candidate for the research and potential treatment of type 2 diabetes .
Aplicaciones Científicas De Investigación
AS1269574 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying G-protein-coupled receptor agonists and their interactions.
Biology: AS1269574 is used to investigate the role of GPR119 in glucose metabolism and insulin secretion.
Medicine: The compound is being researched for its potential therapeutic effects in treating type 2 diabetes by enhancing insulin secretion and improving glucose homeostasis.
Industry: AS1269574 can be used in the development of new drugs targeting GPR119 and related pathways.
Mecanismo De Acción
AS1269574 exerts its effects by binding to and activating GPR119, a receptor predominantly expressed in pancreatic beta cells and intestinal L-cells. Upon activation, GPR119 stimulates the secretion of GLP-1, which in turn enhances insulin secretion in a glucose-dependent manner. This mechanism helps to regulate blood glucose levels, making AS1269574 a promising candidate for diabetes treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AS1269574 involves several key steps, starting with the preparation of the core structure, which is a pyrimidine derivative. The general synthetic route includes:
Formation of the Pyrimidine Core: The initial step involves the formation of the pyrimidine core through a condensation reaction between appropriate aldehydes and amidines.
Bromination: The pyrimidine core is then brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.
Substitution Reaction: The brominated pyrimidine undergoes a substitution reaction with an amine to introduce the amino group.
Final Functionalization:
Industrial Production Methods
Industrial production of AS1269574 would likely follow a similar synthetic route but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process would involve stringent control of reaction conditions, such as temperature, pressure, and pH, to optimize the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
AS1269574 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the pyrimidine ring to more saturated derivatives.
Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Comparación Con Compuestos Similares
Similar Compounds
AR231453: Another GPR119 agonist with similar glucose-dependent insulinotropic effects.
MBX-2982: A GPR119 agonist that also stimulates GLP-1 secretion and improves glucose tolerance.
PSN375963: Known for its role in enhancing insulin secretion and glucose homeostasis.
Uniqueness of AS1269574
AS1269574 is unique due to its high potency and specificity for GPR119, as well as its ability to induce insulin secretion only under high-glucose conditions. This selective action reduces the risk of hypoglycemia, a common side effect of many diabetes treatments .
Propiedades
IUPAC Name |
2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-9-8-12(15-6-7-18)17-13(16-9)10-2-4-11(14)5-3-10/h2-5,8,18H,6-7H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKPGOOUJNUIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416373 | |
| Record name | 2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
330981-72-1 | |
| Record name | 2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



